1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular weight of 169.14 . It is a solid substance and should be stored at temperatures between 28°C .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes .Molecular Structure Analysis
The InChI code for this compound is1S/C6H7N3O3/c1-9-4 (7)3 (5 (10)11)2-8-6 (9)12/h2H,7H2,1H3, (H,10,11)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 169.14 . It should be stored at temperatures between 28°C .Wissenschaftliche Forschungsanwendungen
Bioactivity Prediction
The compound’s bioactivities can be predicted based on its physicochemical properties . It has a high GI absorption and is not a P-gp substrate . It’s not an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These properties suggest that it could have potential applications in drug development.
Xanthine Oxidase Inhibitor
The compound could potentially be used as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout and hyperuricemia.
Neurodevelopmental Research
Based on experimental animal studies, the compound could potentially be used in neurodevelopmental research . Prenatal alcohol exposure (PNAE)/fetal alcohol spectrum disorder (FASD) have been attributed, at least in part, to epigenetic modifications .
Matrix Metalloproteinase (MMP) Inhibitor
The compound could potentially be used as a Matrix Metalloproteinase (MMP) inhibitor . MMPs are involved in tissue remodeling and degradation of the extracellular matrix, with roles in various physiological processes and diseases.
Heterocyclic Building Block
The compound could be used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery.
Safety and Handling
The compound has a safety classification and handling precautions that need to be followed . It’s important to understand these safety measures when working with this compound in a laboratory setting.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It is a key target for the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by binding to the active site of the enzyme . The key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway. This results in a decrease in the conversion of hypoxanthine to xanthine and xanthine to uric acid . The downstream effect of this is a reduction in the levels of uric acid in the body, which can be beneficial in the management of conditions like gout and other hyperuricemia-associated diseases .
Result of Action
The inhibition of XO by 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid leads to a decrease in uric acid production . This can result in a reduction of symptoms associated with hyperuricemia, such as gout .
Eigenschaften
IUPAC Name |
1-methyl-2-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODEKXQAWLEFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504876 |
Source
|
Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168428-09-9 |
Source
|
Record name | 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.